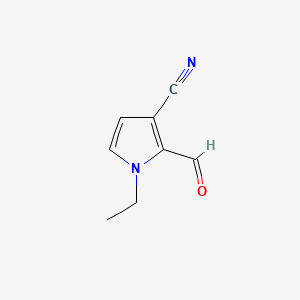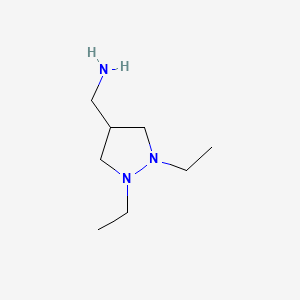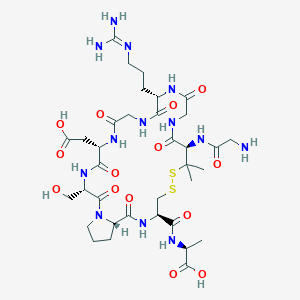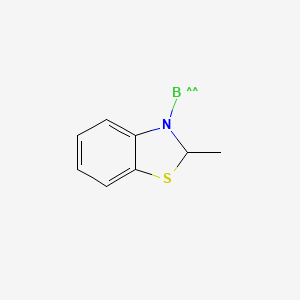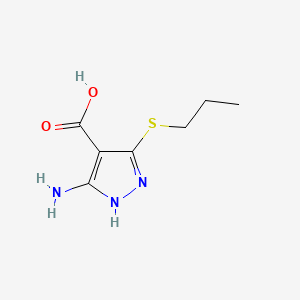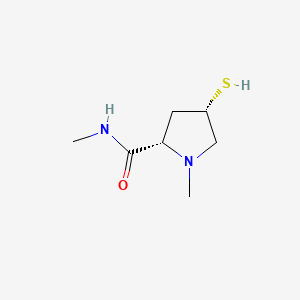
(2S,4S)-4-Mercapto-N,1-dimethylpyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-4-Mercapto-N,1-dimethylpyrrolidine-2-carboxamide is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring with a mercapto group and a carboxamide group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Mercapto-N,1-dimethylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline derivatives.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a series of reactions, including cyclization and reduction.
Introduction of the Mercapto Group: The mercapto group is introduced via thiolation reactions, often using reagents like thiourea or mercaptoacetic acid.
Carboxamide Formation: The carboxamide group is formed through amidation reactions, typically using reagents like carbodiimides or amines.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes:
Temperature Control: Maintaining optimal temperatures for each reaction step to ensure high selectivity and yield.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
(2S,4S)-4-Mercapto-N,1-dimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2S,4S)-4-Mercapto-N,1-dimethylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of (2S,4S)-4-Mercapto-N,1-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The carboxamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2S,4S)-4-Hydroxyproline: Another chiral pyrrolidine derivative with a hydroxy group instead of a mercapto group.
(2S,4S)-4-Methylpyrrolidine-2-carboxamide: Similar structure but with a methyl group instead of a mercapto group.
Uniqueness
(2S,4S)-4-Mercapto-N,1-dimethylpyrrolidine-2-carboxamide is unique due to its combination of a mercapto group and a carboxamide group, which provides distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
(2S,4S)-N,1-dimethyl-4-sulfanylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2OS/c1-8-7(10)6-3-5(11)4-9(6)2/h5-6,11H,3-4H2,1-2H3,(H,8,10)/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKDDULOUSDJAV-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(CN1C)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1C[C@@H](CN1C)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
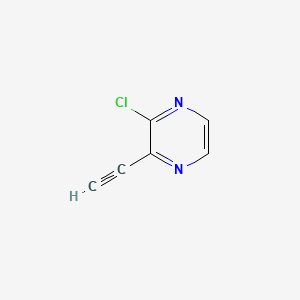

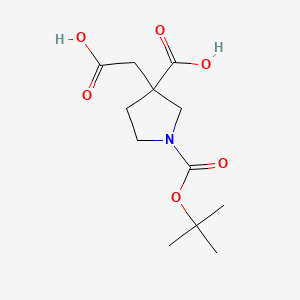
![3-Cyano-6-hydroxy-1,4-dimethyl-5-[2-nitro-4-(pentyloxycarbonyl)phenylazo]-2-pyridone](/img/structure/B568098.png)
